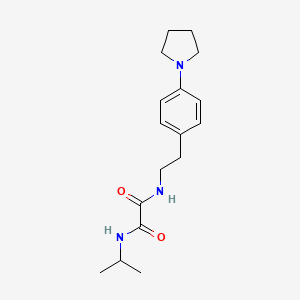

N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Description

N1-Isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. Its structure features two distinct substituents: an isopropyl group at the N1 position and a phenethyl moiety bearing a pyrrolidine ring at the N2 position. This compound’s design integrates lipophilic (isopropyl and aromatic phenethyl) and polar (pyrrolidine) elements, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name |

N'-propan-2-yl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-13(2)19-17(22)16(21)18-10-9-14-5-7-15(8-6-14)20-11-3-4-12-20/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZSRCMUJDHGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the following steps:

-

Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction usually requires a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Introduction of the Isopropyl Group: : The isopropyl group is introduced via alkylation. This can be achieved by reacting the oxalamide intermediate with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

-

Attachment of the Pyrrolidinyl Phenethyl Moiety: : The final step involves the coupling of the pyrrolidinyl phenethyl group to the oxalamide intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

-

Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

-

Substitution: : Nucleophilic substitution reactions can occur at the isopropyl or pyrrolidinyl groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen atmosphere.

Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with various biological targets.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related oxalamide derivatives, particularly those with modifications at the N1 and N2 positions. Key analogs include Compound 9 and Compound 10 from the Iraqi National Journal of Chemistry studies, which share the oxalamide core but differ in substituent groups (Table 1).

Table 1: Structural and Physicochemical Comparison

* Note: The melting point range for Compound 9 (349–250°C) appears typographical in the original source and may require verification.

Key Observations

In contrast, Compounds 9 and 10 feature imidazolidinone rings and phenolic/methoxy groups, which may confer hydrogen-bonding capabilities .

Synthetic Efficiency: Compound 10 achieves a higher yield (86%) compared to Compound 9 (77%), suggesting that steric or electronic effects from the 2,4-dimethyl substitution in Compound 10 improve reaction efficiency.

Thermal Stability: The target compound’s melting point is unspecified, but Compound 10 exhibits a lower melting point (215–217°C) than Compound 9 (349–250°C*). This discrepancy may arise from differences in crystallinity or intermolecular interactions (e.g., hydrogen bonding in Compound 9 due to phenolic -OH groups) .

Functional Group Diversity :

- Compounds 9 and 10 include hydroxyl and methoxy groups, which are absent in the target compound. These groups could enhance solubility or modulate metabolic stability in drug design contexts .

Biological Activity

N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxalamide core, which is structurally characterized by an isopropyl group and a pyrrolidinyl phenethyl moiety. Its IUPAC name is N'-propan-2-yl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide, with the molecular formula .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.40 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological activity primarily through interactions with specific neurotransmitter systems. It has been studied for its potential role as a modulator of neurotransmitter receptors, particularly in the context of neurological disorders.

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways that are critical for neuronal communication .

- Neurotransmitter Modulation : It has shown potential in modulating systems such as dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.

Therapeutic Potential

Research indicates that this compound could be beneficial in treating several conditions:

- Neurological Disorders : Its ability to influence neurotransmitter systems suggests potential applications in treating conditions like depression, anxiety, and schizophrenia .

- Pain Management : Preliminary studies indicate that it may possess analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Neuroprotective Effects :

-

Antidepressant-like Activity :

- In animal models, this compound exhibited significant antidepressant-like effects in behavioral tests. The results suggested modulation of serotonin levels as a potential mechanism .

- Pain Relief Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamide | Moderate neuroactivity | Acetamide core may limit receptor binding |

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)urea | Lower efficacy in pain modulation | Urea linkage alters pharmacodynamics |

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)carbamate | Limited studies; potential anti-inflammatory effects | Carbamate may exhibit different solubility properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.